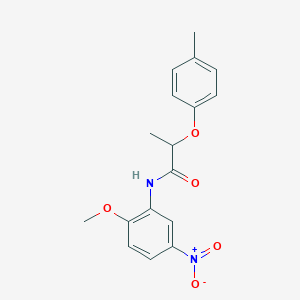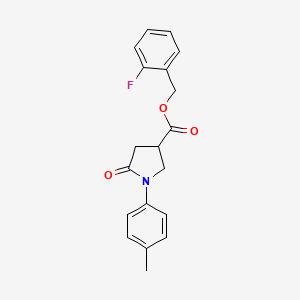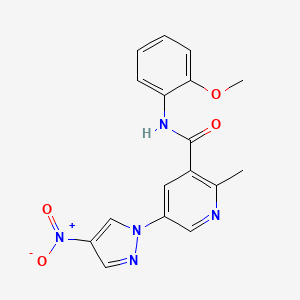![molecular formula C20H25ClN4O4S2 B4230118 5-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B4230118.png)
5-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(propylthio)-4-pyrimidinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to the one , often involves multi-step reactions that may include condensation, chlorination, nucleophilic substitution, and amidation processes. For instance, a study on the synthesis of related pyrimidine compounds demonstrated a method involving the condensation of amino thiophene carboxylate and formamidine acetate, followed by chlorination and substitution reactions to yield the desired product (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by their planar configuration and the presence of various substituents that significantly influence their properties and reactivity. For example, a study on a similar pyrimidine compound noted its crystalline structure, highlighting the dihedral angles between rings and the stabilizing effects of intramolecular interactions (Kumar et al., 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization. These reactions are pivotal for modifying the pyrimidine core, enabling the synthesis of compounds with diverse biological activities and chemical properties. For instance, reactions involving alkylamines have been utilized to synthesize novel disulfides and cyanoformamidines from pyrimidine compounds, showcasing the versatility of pyrimidine chemistry (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular configuration and substituents. Studies on related compounds have detailed their crystalline structures, providing insights into their stability and interactions at the molecular level. These properties are crucial for understanding the compound's behavior in various solvents and under different conditions (Rodríguez et al., 2009).
Chemical Properties Analysis
The chemical properties of "5-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-(propylthio)-4-pyrimidinecarboxamide" and similar compounds are defined by their reactivity towards various chemical agents. Their ability to participate in hydrogen bonding, undergo substitution reactions, and form stable crystalline structures are significant characteristics. These properties not only define their chemical behavior but also their potential applications in synthesis and material science (Balasubramani et al., 2007).
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4S2/c1-4-9-30-20-22-10-17(21)18(24-20)19(26)23-15-5-7-16(8-6-15)31(27,28)25-11-13(2)29-14(3)12-25/h5-8,10,13-14H,4,9,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNIQWINVIPUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4230036.png)
![2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4230039.png)


![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4230061.png)
![2-[(3,4-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4230064.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4230065.png)
![9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine](/img/structure/B4230089.png)

![methyl 4-[(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B4230095.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4230098.png)
![9-(4-pyridinyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4230109.png)
![N-(2-methoxy-1-methylethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4230110.png)
![N-{2-methoxy-4-[(3-methyl-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4230128.png)